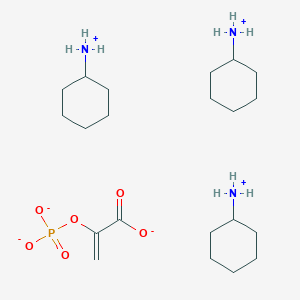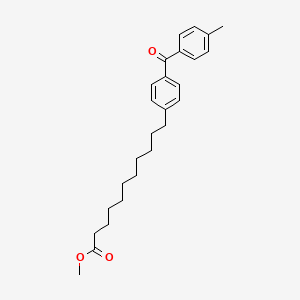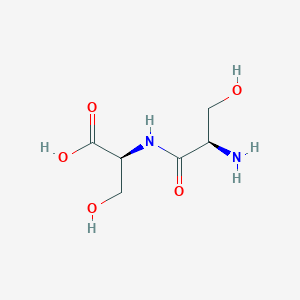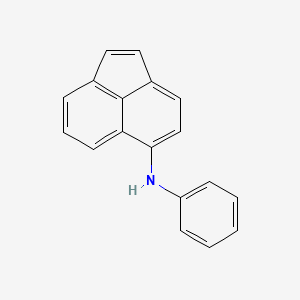
N-Phenylacenaphthylen-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenylacenaphthylen-5-amine is an organic compound characterized by the presence of a phenyl group attached to an acenaphthylene moiety through an amine linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylacenaphthylen-5-amine typically involves the nucleophilic substitution reaction of acenaphthylene derivatives with aniline. One common method is the reaction of acenaphthylene with aniline in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
N-Phenylacenaphthylen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: this compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acenaphthylene derivatives.
科学研究应用
N-Phenylacenaphthylen-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound can be used in the production of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of N-Phenylacenaphthylen-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting cellular processes.
相似化合物的比较
Similar Compounds
- N-Phenylacenaphthene-1-amine
- N-Phenylacenaphthene-2-amine
- N-Phenylacenaphthene-3-amine
Uniqueness
N-Phenylacenaphthylen-5-amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
749921-49-1 |
|---|---|
分子式 |
C18H13N |
分子量 |
243.3 g/mol |
IUPAC 名称 |
N-phenylacenaphthylen-5-amine |
InChI |
InChI=1S/C18H13N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-12,19H |
InChI 键 |
AHBPSOSZSBRQNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C3C=CC4=C3C2=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
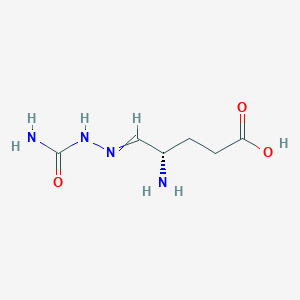
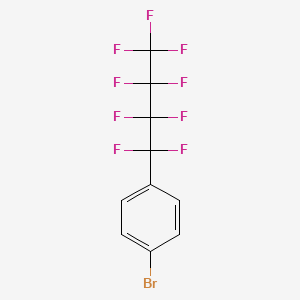
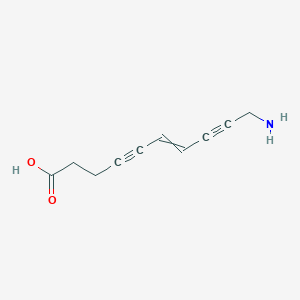
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
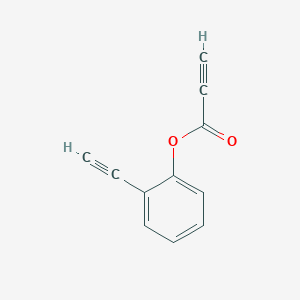
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
